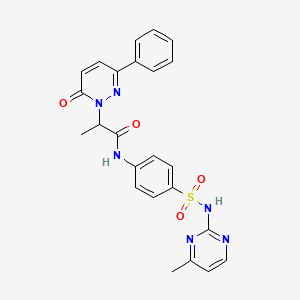

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

Description

This compound is a hybrid scaffold combining a sulfamoyl-phenylpropanamide backbone with a 3-phenylpyridazinone core and a 4-methylpyrimidin-2-yl substituent. The sulfamoyl group (-SO₂NH-) bridges the pyrimidine and phenyl rings, while the propanamide linker connects the pyridazinone moiety to the aromatic system.

Properties

IUPAC Name |

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N6O4S/c1-16-14-15-25-24(26-16)29-35(33,34)20-10-8-19(9-11-20)27-23(32)17(2)30-22(31)13-12-21(28-30)18-6-4-3-5-7-18/h3-15,17H,1-2H3,(H,27,32)(H,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZCWXMYUNOPDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)N3C(=O)C=CC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 4-methylpyrimidine, the ring can be constructed through cyclization reactions involving appropriate reagents and catalysts.

Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyrimidine derivative with sulfonyl chlorides under basic conditions.

Synthesis of the Pyridazinone Moiety: The pyridazinone ring can be synthesized through condensation reactions involving hydrazine derivatives and diketones.

Coupling Reactions: The final step involves coupling the sulfonamide-pyrimidine intermediate with the pyridazinone derivative using amide bond formation techniques, often employing coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrimidine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions could target the sulfonamide or pyridazinone groups, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Reagents: EDCI, DCC.

Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors due to its sulfonamide and pyridazinone groups. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, the compound might be explored as a drug candidate. Its structural features suggest it could interact with biological targets involved in various diseases, making it a potential lead compound for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or dyes.

Mechanism of Action

The mechanism of action of N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide likely involves interactions with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates of enzymes, potentially inhibiting their activity. The pyridazinone moiety might interact with receptor sites, modulating signal transduction pathways.

Comparison with Similar Compounds

Key Findings and Implications

Sulfamoyl Group Variations : Replacement of the 4-methylpyrimidin-2-yl sulfamoyl group with benzothiazole () or isoxazole () alters electronic properties and steric bulk, which could influence target affinity and solubility.

Core Modifications: Pyridazinone-to-thienopyrimidinone or quinazolinone substitutions () introduce heteroatoms or fused rings, impacting π-stacking and metabolic stability.

Substituent Effects : Cyclopropyl groups () and fluorine atoms () are strategic additions for enhancing metabolic stability and modulating lipophilicity.

Physical Properties : Higher melting points (e.g., 222–225°C for Compound 16) suggest greater crystallinity, which may correlate with improved stability but reduced solubility.

Biological Activity

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad-spectrum antimicrobial properties and have been extensively studied for their biological activities, including antibacterial, anti-inflammatory, and enzyme inhibition effects. This article focuses on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Sulfamoyl Group : Known for its antibacterial activity by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis.

- Pyridazine Moiety : This group has been linked to various biological activities, including inhibition of cyclooxygenase enzymes.

The molecular formula is , and it exhibits properties typical of sulfonamide derivatives.

The primary mechanism of action for N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide involves:

- Inhibition of Dihydropteroate Synthase : The sulfamoyl group competes with PABA for the active site of dihydropteroate synthase, inhibiting folic acid synthesis in bacteria.

- Cyclooxygenase Inhibition : The pyridazine component may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.

Antibacterial Activity

Numerous studies have highlighted the antibacterial efficacy of sulfonamide derivatives. For instance:

- Efficacy Against Bacteria : The compound has been tested against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Salmonella typhi. Results indicate moderate to strong antibacterial activity, comparable to established sulfonamide antibiotics .

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| S. aureus | 18 | 16 |

| S. typhi | 20 | 8 |

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor:

- Acetylcholinesterase Inhibition : It has been evaluated for its ability to inhibit acetylcholinesterase, which plays a crucial role in neurotransmission.

| Compound | IC50 (µM) |

|---|---|

| N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide | 5.3 |

Case Studies

- Study on Antibacterial Efficacy : A recent study demonstrated that the compound exhibited significant antibacterial effects against multi-drug resistant strains, suggesting its potential application in treating resistant infections .

- Enzyme Interaction Studies : Molecular docking studies revealed that the compound binds effectively to the active sites of target enzymes, supporting its role as a competitive inhibitor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.